4-amino-5-chloropyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-amino-5-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 4-amino-2-chloropyridine followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyridine ring. The subsequent carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloropyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It readily participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Substitution: Various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
4-amino-5-chloropyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
5-amino-2-chloropyridine-4-carboxylic acid: Similar structure but different substitution pattern.
2-amino-5-chloropyridine: Similar structure but different substitution pattern.
Uniqueness
4-amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. The hydrochloride salt form further improves its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
2419176-23-9 |
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Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209 |
Purity |
97 |
Origin of Product |
United States |
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